molecular formula C15H17N3O3S B2407941 Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 1170793-68-6

Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2407941
CAS No.: 1170793-68-6
M. Wt: 319.38
InChI Key: ZPYRJTUIKPKYDR-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the pyrimidine and pyrrolidine moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidines and related compounds.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(((6-(morpholin-4-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
  • Methyl 5-(((6-(piperidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-[(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-15(19)12-5-4-11(21-12)9-22-14-8-13(16-10-17-14)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYRJTUIKPKYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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